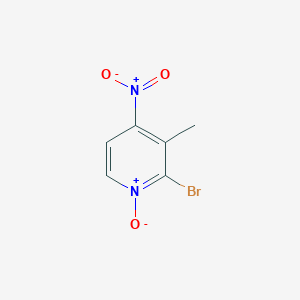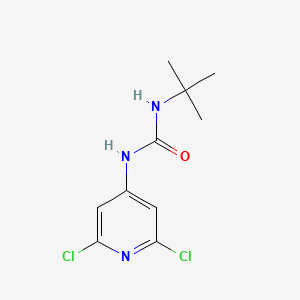
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea
説明
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea is a useful research compound. Its molecular formula is C10H13Cl2N3O and its molecular weight is 262.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis Applications
Urea derivatives play a crucial role in organic synthesis, serving as intermediates for various chemical transformations. For instance, lithiation of pyridine derivatives, including those related to urea compounds, can lead to regioselective synthesis of substituted derivatives, highlighting their utility in constructing complex organic molecules with high yields (Smith et al., 2013).
Pharmacological Studies
Urea derivatives have been explored for their pharmacological properties, including their role as free radical scavengers. Studies on compounds such as 1-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl)urea hydrochloride indicate their potential in reducing myocardial infarct size, suggesting a protective effect against heart damage caused by oxidative stress (Yamashita et al., 2000).
Supramolecular Chemistry
Urea derivatives are significant in the development of supramolecular structures due to their hydrogen bonding capabilities. Research on ureidocalix[5]arene receptors, for instance, demonstrates their efficacy as abiotic receptors for amino acids and biogenic amines, facilitated by hydrogen bonding and molecular recognition (Ballistreri et al., 2003).
Plant Biology
In the field of plant biology, urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been identified to exhibit cytokinin-like activity, influencing cell division and differentiation. This activity is crucial for in vitro plant morphogenesis, indicating the potential agricultural applications of urea derivatives in enhancing plant growth and development (Ricci & Bertoletti, 2009).
Material Science
Urea derivatives also find applications in material science, such as in the development of ion-exchange resins and rigid foams with good thermal stability. Pyrolysis of poly(tert-butyl N-vinylcarbamate) showcases the transformation into products containing cyclic urea units, demonstrating the utility of urea derivatives in creating materials with specific physical properties (Schulz & Harwood, 1974).
特性
IUPAC Name |
1-tert-butyl-3-(2,6-dichloropyridin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-10(2,3)15-9(16)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTISXLCFXPEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381910 | |
| Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680213-57-4 | |
| Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B1620904.png)
![4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1620906.png)
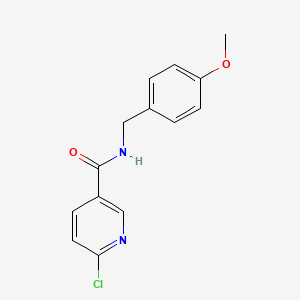
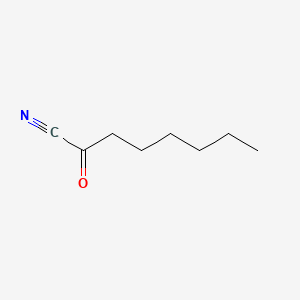
![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)
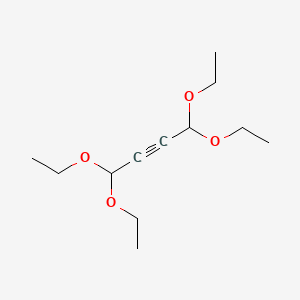

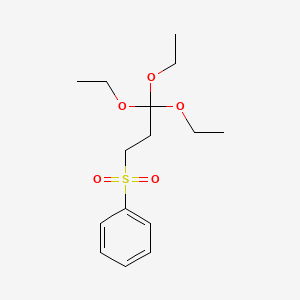
![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)methylidene]-3,5-dioxa-2,6-disilaheptane](/img/structure/B1620917.png)
![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)
![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)
![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)

